Pentafluoronitrobenzene

Catalog No.
S793930
CAS No.
880-78-4
M.F
C6F5NO2
M. Wt
213.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoronitrobenzene

CAS Number

880-78-4

Product Name

Pentafluoronitrobenzene

IUPAC Name

1,2,3,4,5-pentafluoro-6-nitrobenzene

Molecular Formula

C6F5NO2

Molecular Weight

213.06 g/mol

InChI

InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

INUOFQAJCYUOJR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]

Electron Attachment Studies:

  • Pentafluoronitrobenzene's ability to capture electrons has been studied using crossed electron-molecular beam experiments. This technique helps scientists understand the behavior of low-energy electrons interacting with complex molecules. (Source: )

Electrochemistry:

  • Research has investigated the electroreduction of pentafluoronitrobenzene in dimethylformamide solution. This process leads to the formation of octafluoro-4,4'-dinitro-biphenyl, a molecule with potential applications in material science. (Source: )

Organic Synthesis:

  • Pentafluoronitrobenzene has been used as a precursor in the synthesis of p-azidotetrafluoroaniline. This molecule finds application as a photoaffinity reagent, a tool used to study protein-ligand interactions in biological systems. (Source: )

Pentafluoronitrobenzene is an aromatic compound characterized by the presence of five fluorine atoms and one nitro group attached to a benzene ring. Its chemical formula is C6_6F5_5NO2_2. The high electronegativity of fluorine atoms imparts unique electronic properties to the compound, making it a potent electrophile. This compound is notable for its stability and reactivity, which are influenced by the electron-withdrawing nature of both the fluorine and nitro substituents.

The mechanism of action of pentafluoronitrobenzene depends on the specific application.

  • Fluorination: As a fluorinating agent, pentafluoronitrobenzene likely reacts with nucleophiles, transferring a fluorine atom in the process. The exact mechanism can vary depending on the reaction conditions and substrate.
  • Protein-ligand interactions: In this context, the mechanism involves non-covalent interactions between the fluorine atoms and specific amino acid residues in proteins, allowing researchers to study binding affinities and orientations.

Pentafluoronitrobenzene is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: It is considered toxic upon inhalation, ingestion, or skin contact. Exposure can cause irritation of the respiratory system, eyes, and skin.
  • Flammability: Flammable liquid. The flash point (the lowest temperature at which vapors ignite) is around 80 °C [].
  • Reactivity: Can react violently with strong oxidizing agents and strong bases.
Due to its electron-deficient aromatic ring. Key reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, particularly with nucleophiles like ammonia and sodium methoxide. For instance, reactions with ammonia yield substituted products while preserving the nitro group .
  • Fluorination: It can be subjected to further fluorination reactions, where the nitro group remains intact under certain conditions, leading to complex mixtures of products .
  • Electron Capture: Pentafluoronitrobenzene exhibits significant electron capture abilities, which can lead to unimolecular decompositions and bond cleavages .

Several methods have been reported for synthesizing pentafluoronitrobenzene:

  • Direct Fluorination: One common method involves the direct fluorination of nitrobenzene using elemental fluorine or fluorinating agents like cobalt(III) fluoride at elevated temperatures .
  • Electrophilic Aromatic Substitution: Another approach includes electrophilic aromatic substitution reactions, where nitro groups are introduced into fluorinated benzene derivatives .
  • Solid-phase Synthesis: Recent studies have explored using pentafluoronitrobenzene as a scaffold for solid-phase synthesis of other polyfluorinated compounds, allowing for more complex molecular architectures .

Pentafluoronitrobenzene finds applications across various fields:

  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.
  • Pharmaceuticals: The compound serves as a precursor or building block in synthesizing pharmaceuticals, particularly those requiring fluorinated motifs.
  • Chemical Research: It is utilized in studies exploring reaction mechanisms and the effects of substituents on reactivity in aromatic compounds.

Interaction studies involving pentafluoronitrobenzene often focus on its reactivity with nucleophiles and electrophiles. The compound's ability to engage in nucleophilic substitutions has been extensively studied, revealing insights into reaction mechanisms and product formation. Additionally, investigations into its electron capture processes provide valuable information regarding its stability and potential degradation pathways under various conditions.

Pentafluoronitrobenzene is part of a broader class of polyfluorinated aromatic compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
HexafluorobenzeneC6_6F6_6Fully fluorinated; lacks a nitro group
TrifluoromethylbenzeneC7_7H5_5F3_3Contains a trifluoromethyl group; less electronegative than pentafluoronitrobenzene
PentafluorophenolC6_6F5_5OHHydroxyl group instead of a nitro group; exhibits different reactivity patterns
1,2-DifluoronitrobenzeneC6_6H4_4F2_2NO2_2Contains fewer fluorine atoms; different electronic characteristics

Pentafluoronitrobenzene stands out due to its combination of five fluorine atoms and one nitro group, resulting in distinct reactivity patterns and potential applications that differ from those of other similar compounds. Its electron-deficient nature makes it particularly valuable in synthetic chemistry and material science.

XLogP3

2.3

Boiling Point

159.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

880-78-4

Wikipedia

Pentafluoronitrobenzene

Dates

Modify: 2023-08-15

Explore Compound Types